

Evaluating the performance of Acid Red 213 against other acid dyes.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 213

Cat. No.: B1171888

[Get Quote](#)

Evaluating Acid Red 213: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of appropriate dyes and stains is a critical aspect of experimental design, directly impacting the accuracy and reproducibility of results. This guide provides a comparative evaluation of **Acid Red 213** against other acid dyes, with a focus on aspects relevant to a research environment, including chemical properties and toxicological profiles.

While direct comparative studies on the performance of **Acid Red 213** in specific research applications such as biological staining are not readily available in the current body of scientific literature, this guide synthesizes existing data to offer a valuable resource for informed decision-making. The information presented herein is based on material safety data sheets (MSDS), toxicological reports on related compounds, and general knowledge of acid dye chemistry.

Comparative Data of Selected Acid Dyes

The following table summarizes the available data for **Acid Red 213** and other representative acid dyes. The selection of comparators is based on their common use in various applications and the availability of public data. It is important to note the significant gaps in quantitative performance data for **Acid Red 213** in a research context.

Property	Acid Red 213	Acid Red 1 (Acid Fuchsine)	Acid Red 114
C.I. Name	Acid Red 213	Acid Red 1	Acid Red 114
CAS Number	12715-60-5[1][2]	3244-88-0	6459-94-5
Molecular Formula	C16H13N3O4S[1][2]	C20H17N3Na2O9S3	C37H28N4Na2O10S3
Molecular Weight	343.36 g/mol [1][2]	585.54 g/mol	830.83 g/mol
Chemical Class	Single azo, 1:2 Cobalt complex[1]	Triphenylmethane	Diazo
Solubility in Water	Soluble[1][2]	Soluble	Soluble
Reported Hazards	Harmful if swallowed. May cause eye, skin, and respiratory tract irritation.[3] Possible risks of irreversible effects.[3]	Causes skin and serious eye irritation. [4]	Carcinogenic in animal studies.[5][6][7]
Cytotoxicity Data	No quantitative data found.	No quantitative data found in the provided results.	Shown to be cytotoxic and genotoxic in various studies.[8][9]
Carcinogenicity	No specific data found.	Not classified as a carcinogen.	Sufficient evidence for carcinogenicity in experimental animals. [5][6][7]

Toxicological Considerations: The Azo Dye Connection

A significant number of acid dyes, including **Acid Red 213** and Acid Red 114, belong to the azo class of compounds. A primary toxicological concern for azo dyes is their potential metabolism to aromatic amines, some of which are known carcinogens.[10][11] This metabolic conversion can be carried out by azoreductases present in the liver and intestinal microbiota.[10]

The carcinogenic potential of some azo dyes is a critical consideration for researchers, not only in terms of personal safety during handling but also for the interpretation of experimental results where the dye or its metabolites could have unintended biological effects. For instance, C.I. Acid Red 114 has been shown to be carcinogenic in animal studies, with evidence of reductive cleavage to 3,3'-dimethylbenzidine, a known carcinogen.^{[5][6][7]} While no such data is currently available for **Acid Red 213**, its azo structure warrants a cautious approach.

Experimental Protocols

Due to the lack of specific published studies using **Acid Red 213** in biological research, a detailed, validated experimental protocol for its use cannot be provided. However, a general protocol for evaluating the cytotoxicity of a novel dye in a cell culture system is outlined below. This can serve as a starting point for researchers wishing to assess the biological impact of **Acid Red 213** or other dyes in their specific experimental models.

General Protocol for In Vitro Cytotoxicity Assessment of Dyes

1. Cell Culture:

- Culture a relevant human cell line (e.g., HaCaT for keratinocytes, HepG2 for hepatocytes) in the appropriate complete medium until they reach approximately 80% confluence.

2. Preparation of Dye Solutions:

- Prepare a stock solution of the dye in a suitable solvent (e.g., sterile distilled water or DMSO).
- Further dilute the stock solution in a complete cell culture medium to achieve a range of desired final concentrations for testing.

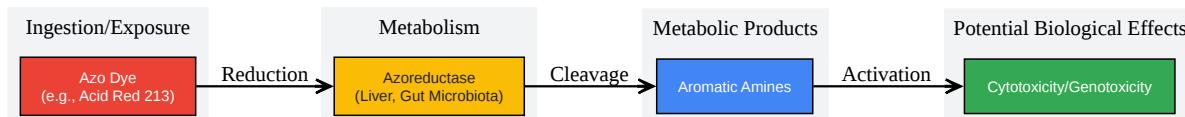
3. Cell Seeding:

- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a predetermined density (e.g., 1×10^4 cells/well) and allow them to adhere overnight.

4. Treatment:

- Remove the old medium from the wells and replace it with the medium containing different concentrations of the dye.
- Include a negative control (medium with solvent only) and a positive control (a known cytotoxic agent).
- Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

5. Cytotoxicity Assay (e.g., MTT Assay):


- After the incubation period, remove the treatment medium.
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
- Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the negative control.
- Plot the cell viability against the dye concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Visualizing Azo Dye Metabolism

To illustrate the potential metabolic pathway of azo dyes that can lead to the formation of potentially harmful aromatic amines, the following diagram is provided.

[Click to download full resolution via product page](#)

Potential metabolic activation of azo dyes.

Conclusion and Future Directions

The available data on **Acid Red 213** is largely limited to its industrial applications in the textile sector. For its potential use in research and drug development, a significant knowledge gap exists regarding its performance characteristics, such as staining efficacy, stability in biological buffers, and, most critically, its cytotoxic and genotoxic profile.

While the provided information on related azo dyes, such as Acid Red 114, raises important safety considerations, direct extrapolation of these findings to **Acid Red 213** is not scientifically rigorous. Therefore, it is imperative for researchers considering the use of **Acid Red 213** to conduct their own validation and safety assessments.

Future research should focus on direct, comparative studies of **Acid Red 213** against other commonly used acid dyes in various biological applications. Such studies would provide the much-needed quantitative data to enable a comprehensive evaluation of its suitability for the research community. Until such data becomes available, a cautious and well-informed approach is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]

- 2. ACID RED 213|CAS NO.12715-60-5 [chinainterdyes.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. lociforensics.nl [lociforensics.nl]
- 5. CI ACID RED 114 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. C.I. Acid Red 114 | C37H28N4Na2O10S3 | CID 22960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toxicology and Carcinogenesis Studies of C.I. Acid Red 114 (CAS No. 6459-94-5) in F344/N Rats (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Evaluating the performance of Acid Red 213 against other acid dyes.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171888#evaluating-the-performance-of-acid-red-213-against-other-acid-dyes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com